6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . They are widely found in nature and have been used as herbal medicines since early ages . This compound, like other coumarins, has significant potential in various fields including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one typically involves the alkylation of 4-hydroxycoumarin with ethyl halides under basic conditions. One common method involves the use of potassium carbonate in dry acetone at elevated temperatures . The reaction proceeds through the formation of an intermediate which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups .
Scientific Research Applications
6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Anticoagulant Activity: It inhibits the synthesis of vitamin K-dependent clotting factors, thereby preventing blood clot formation.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
4-Hydroxycoumarin: A well-known anticoagulant used in the synthesis of warfarin.
7-Hydroxy-2H-1-benzopyran-2-one (Umbelliferone): Known for its antioxidant and anti-inflammatory properties.
7-Methoxy-2H-1-benzopyran-2-one (Herniarin): Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness: 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one is unique due to its diethyl substitution at the 6 and 7 positions, which enhances its lipophilicity and potentially its biological activity compared to other coumarin derivatives .
Properties
CAS No. |
55004-79-0 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6,7-diethyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C13H14O3/c1-3-8-5-10-11(14)7-13(15)16-12(10)6-9(8)4-2/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
JRSYUHVXYISMOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)OC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.